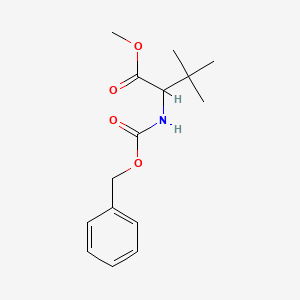

N-Cbz-3-methyl-DL-valine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

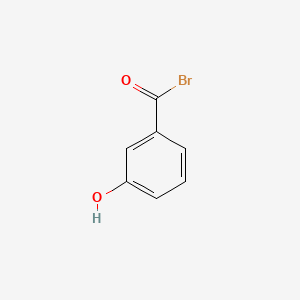

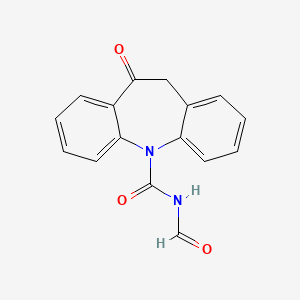

“N-Cbz-3-methyl-DL-valine Methyl Ester” is a derivative of DL-valine . It is a specialty chemical used for research purposes . The molecular formula is C15H21NO4 and it has a molecular weight of 279.336.

Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Applications De Recherche Scientifique

Synthesis of Cyclopeptide Alkaloids

N-Cbz-3-methyl-DL-valine Methyl Ester plays a role in the synthesis of cyclopeptide alkaloids, a class of marine natural product analogs. The cyclodehydration of Cbz-valylthreonine methyl esters with Burgess reagent enables the creation of cis- and trans-oxazoline segments. These segments are critical for cyclooligomerization reactions, leading to the formation of macrocycles like 12-, 18-, 24-membered rings. The stereochemistry of the backbone α-carbons significantly influences the ratio and size of these macrocycles (Wipf et al., 2000).

Synthesis of Tripeptide Domains

N-Cbz-3-methyl-DL-valine Methyl Ester is also involved in synthesizing tripeptide domains of immunosuppressants like sanglifehrins. A noteworthy step in this synthesis is the installation of the (S) absolute configuration in m-hydroxyphenylalanine using asymmetric phase-transfer catalysis. Subsequent processes involve coupling, ester cleavage, and linkage to other peptide components, demonstrating the compound's utility in complex peptide synthesis (White & Suttisintong, 2013).

Radiation Damage Studies

Investigations into the effects of γ-irradiation on compounds like N-methyl-dl-valine reveal insights into radiation-induced damage centers. This is significant for understanding the stability and degradation patterns of various compounds under radiation, which can have implications in fields like material science and radiopharmacy (Bașkan, Aydın, & Osmanoğlu, 2010).

Prodrug Design for Antitumor Agents

The creation of macromolecular prodrugs using compounds like N-Cbz-3-methyl-DL-valine Methyl Ester is a significant application in antitumor therapy. This involves designing drug carriers and linking antitumor drugs to these carriers through specific substrates, improving the specificity and reducing the side effects of chemotherapy (Cavallaro, Pitarresi, Licciardi, & Giammona, 2001).

Mécanisme D'action

Target of Action

N-Cbz-3-methyl-DL-valine Methyl Ester primarily targets proteases involved in peptide synthesis. The compound is often used as a protecting group for amines in organic synthesis, particularly in the formation of peptides . By protecting the amine group, it prevents unwanted reactions during the synthesis process.

Mode of Action

The compound interacts with its targets by forming a carbamate linkage with the amine group of the amino acid. This linkage is stable under various conditions, preventing the amine from reacting with other reagents . The protecting group can be removed through hydrogenolysis , which involves the reduction of the carbamate to release the free amine .

Biochemical Pathways

N-Cbz-3-methyl-DL-valine Methyl Ester affects the peptide synthesis pathway . By protecting the amine group, it allows for the selective formation of peptide bonds without interference from other functional groups. This selective protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired bonds are formed .

Pharmacokinetics

absorption, distribution, metabolism, and excretion (ADME) properties would influence its stability and reactivity in a synthetic environment. The compound is designed to be stable under various conditions until the protecting group is intentionally removed .

Result of Action

The molecular effect of N-Cbz-3-methyl-DL-valine Methyl Ester is the protection of the amine group in amino acids or peptides. This protection prevents side reactions and ensures the correct sequence of peptide bonds. At the cellular level, this allows for the efficient synthesis of peptides with high fidelity .

Action Environment

Environmental factors such as pH, temperature, and the presence of catalysts can influence the efficacy and stability of N-Cbz-3-methyl-DL-valine Methyl Ester. The compound is generally stable under neutral to slightly basic conditions but can be deprotected under acidic conditions or in the presence of hydrogenation catalysts . The choice of solvent and reaction conditions can also impact its stability and reactivity.

: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism

Propriétés

IUPAC Name |

methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCAJVCJLEMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)